N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide -

N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Catalog Number: EVT-3710401
CAS Number:
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: This can be achieved by reacting 4-methoxybenzoic acid with hydrazine hydrate followed by cyclization with carbon disulfide in the presence of a base like potassium hydroxide [].
  • Coupling reaction: Finally, the target compound can be synthesized by reacting 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with N-(2-ethylphenyl)-2-chloroacetamide in the presence of a base like potassium carbonate and a suitable solvent like acetone [].
Chemical Reactions Analysis
  • Oxidation: The sulfur atom in the thioacetamide group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like potassium permanganate [, ].
Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide will depend on its specific biological target and the cellular context. Similar 1,3,4-oxadiazole derivatives have shown activity against various enzymes and receptors [, ].

Applications
  • Antimicrobial agents: 1,3,4-oxadiazoles have shown promise as antibacterial and antifungal agents [, , , , ]. The compound could be investigated for its potential against a panel of microorganisms.
  • Anticancer agents: Some 1,3,4-oxadiazoles have exhibited anticancer activity against various cancer cell lines [, , ]. The compound could be screened for potential anticancer activity.
  • Enzyme inhibitors: 1,3,4-oxadiazoles have been identified as inhibitors of various enzymes, including cholinesterases, ureases, and tyrosine kinases [, , , ]. The compound could be investigated for inhibitory activity against these and other relevant enzymes.

2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides

    Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted at the 5-position with various aryl groups. They are further characterized by a thioacetamide linker connected to a 2-phenyl-1,8-naphthyridine moiety. These compounds were synthesized and investigated for their antibacterial activity. []

    Relevance: This series shares the core structure of a 1,3,4-oxadiazole ring linked by a thioacetamide group to an aromatic system, mirroring the core structure of N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The presence of different aryl substituents on the oxadiazole ring in this series highlights the potential for exploring structure-activity relationships related to this specific moiety. []

2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives

    Compound Description: These compounds are structurally similar to the previous series, but instead of a 1,3,4-oxadiazole ring, they feature a 1H-benzo[d]imidazole moiety. This imidazole ring is substituted with various groups, and it's connected via a thioacetamide linker to a 2-phenyl-1,8-naphthyridine system. These derivatives were also evaluated for their antibacterial activity. []

    Relevance: Although this series replaces the 1,3,4-oxadiazole ring with a 1H-benzo[d]imidazole, the overall structure, particularly the thioacetamide linker and the presence of an aromatic system, closely resembles N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. This suggests the possibility of exploring the bioisosteric replacement of the oxadiazole ring in the context of antibacterial activity. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methoxyphenyl group. It is connected via a methoxy linker to a 3-methoxybenzonitrile moiety. This compound was investigated for its structural properties. []

    Relevance: This compound shares the 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The key difference lies in the linker and the aromatic system attached to the oxadiazole ring. Comparing their activities could provide insights into the contribution of the thioacetamide linker and the 2-ethylphenyl group in the target compound. []

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

    Compound Description: This compound also contains a 1,3,4-oxadiazole ring, but it's substituted at the 5-position with a 4-chlorophenyl group instead of 4-methoxyphenyl. It's connected through a methoxy linker to a phenylacetamide moiety. This compound was also investigated for its structural properties. []

N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. It's connected via a thioacetamide linker to an N-benzylpiperidin-4-yl group. This compound served as a base structure for developing molecular hybrids targeting Alzheimer's disease. []

N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

    Compound Description: This compound also contains a 1,3,4-oxadiazole ring with a phenyl substituent at the 5-position. It's linked to a 5-bromonaphtha[2,1-b]furan-1-yl group through a direct bond. The compound was designed and evaluated for its antimicrobial activity. []

    Relevance: The key similarity with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide lies in the presence of the 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The absence of the thioacetamide linker and the presence of a different aromatic system in this compound highlight the structural diversity possible while retaining the core oxadiazole unit. []

N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide (5)

    Compound Description: This compound is very similar to compound (8) but has a nitro group instead of bromine on the naphtha[2,1-b]furan ring. It was synthesized and assessed for its antimicrobial properties. []

    Relevance: Similar to compound (8), this compound highlights the potential of maintaining the 5-phenyl-1,3,4-oxadiazol-2-yl core while exploring variations in the attached aromatic system. The close structural similarity between compounds (5) and (8) suggests that the halogen substitution on the naphthofuran ring might play a minor role in their antimicrobial activity. []

6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol (1/1), C20H18N2O6

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 3-methoxyphenyl group. It's directly connected to a 6-methoxy-4H-chromen-4-one moiety. []

    Relevance: This compound, while containing the 1,3,4-oxadiazole scaffold, differs significantly from N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. It lacks the thioacetamide linker and presents a distinct substitution pattern on the phenyl ring connected to the oxadiazole. This underscores the diverse structural variations possible around the oxadiazole core. []

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

    Compound Description: This series of compounds centers on a 1,3,4-oxadiazole ring with a 4-chlorophenyl group at the 5-position and a thioacetamide linker connected to various N-alkyl/aryl substituents. These derivatives were investigated for their antimicrobial and hemolytic activities. []

    Relevance: This series shares the 1,3,4-oxadiazole-thioacetamide structure with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, highlighting the importance of this core structure for biological activity. The variation in N-substituents on the acetamide offers valuable insights into structure-activity relationships, as modifications at this position could influence interactions with biological targets. []

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4)

    Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group at the 5-position. It's connected to a pyrazin-2-yl group through a thioacetamide linker. []

    Relevance: This compound shares the 1,3,4-oxadiazole-thioacetamide core with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, emphasizing the significance of this core structure. The differences in substituents on both the oxadiazole and the acetamide moieties underline the potential for structural modifications to optimize biological activity. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

    Compound Description: This series of bi-heterocyclic compounds features a 1,3,4-oxadiazole ring connected to a 4-methyl-1,3-thiazole moiety through a thioacetamide linker. The oxadiazole ring is substituted at the 5-position with various aralkyl/aryl groups. These compounds were evaluated for their therapeutic potential against Alzheimer's disease and diabetes. []

    Relevance: This series closely resembles N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, sharing the 1,3,4-oxadiazole and thioacetamide moieties. The variations in the aromatic substituents on both the oxadiazole and acetamide portions allow for investigating structure-activity relationships related to these specific structural features. []

N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

    Compound Description: This series of compounds features a 1,3,4-oxadiazole ring with a 4-substituted phenyl ring at the 5-position. A substituted acetamide group is directly attached to the oxadiazole ring at the 2-position. These compounds were investigated for their local anesthetic activity. []

    Relevance: This series shares the 1,3,4-oxadiazole and acetamide core with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The key difference lies in the absence of the sulfur atom in the linker between the oxadiazole and acetamide moieties. This difference highlights the potential impact of the sulfur atom on the biological activity of the target compound. []

13. N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)* Compound Description: This series comprises a 1,3,4-oxadiazole ring, substituted at the 5-position with a 1H-indol-3-ylmethyl group. This ring is linked to a substituted acetamide moiety via a sulfur atom. These compounds were explored for their antibacterial and enzyme inhibitory activities. []* Relevance: The presence of the 1,3,4-oxadiazole ring and the sulfur linker connecting it to the acetamide group in this series directly mirrors the core structure of N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. Examining the specific substituents on the acetamide and their effects on biological activities in this series can offer insights for modifying the target compound and potentially enhancing its activity. []

14. (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)* Compound Description: This series features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-nitrophenyl group and connected to a thiazol-4(5H)-one ring system through a methoxyphenyl amino linker. These compounds were synthesized and evaluated for their antibacterial activity. []* Relevance: Although this series shares the 1,3,4-oxadiazole core with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, it exhibits significant structural differences. The absence of the thioacetamide linker and the presence of a complex thiazolone ring system instead of a simple phenyl ring highlight the potential for diverse structural modifications around the central oxadiazole scaffold while exploring different biological activities. []

15. 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides* Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole ring, substituted with a phenyl group at the 5-position. A thioacetamide linker connects this ring to various N-alkyl/aryl substituents. The compounds were screened for their antimicrobial and hemolytic activities. [] * Relevance: This series bears a strong structural resemblance to N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, featuring the same 1,3,4-oxadiazole-thioacetamide core. The primary distinction is the presence of various N-alkyl/aryl substituents instead of the 2-ethylphenyl group. This difference highlights the potential for modulating biological activity by altering the substituents on the acetamide moiety. []

16. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)* Compound Description: This copper (II) complex features two 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moieties coordinated to a central copper ion through nitrogen atoms from ethanimidamidate linkers. []* Relevance: While this compound shares the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, it diverges significantly in its overall structure due to the copper complex formation and the presence of ethanimidamidate linkers. This example showcases the versatility of the oxadiazole moiety in coordinating with metal ions and forming complexes with potential biological applications. []

17. N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives (1a-h)* Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to a 4-methyl-2-oxo-2H-chromen-7-yl group through a thioacetamide linker. The oxadiazole ring is substituted at the 5-position with various phenyl substituents. []* Relevance: Similar to N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, this series incorporates the 1,3,4-oxadiazole and thioacetamide moieties. The key difference lies in the presence of a 4-methyl-2-oxo-2H-chromen-7-yl substituent on the acetamide nitrogen instead of a 2-ethylphenyl group. This structural variation allows for exploring the effects of different aromatic systems on biological activity. []

18. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine* Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a pyridin-2-amine moiety through a methylene bridge. The oxadiazole ring is substituted at the 5-position with various aryl/alkyl groups. These compounds were evaluated for their antimicrobial and anticancer activities. []* Relevance: The key difference between this series and N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is the absence of the thioacetamide linker. Instead, a methylene bridge connects the oxadiazole to the pyridine ring. This difference emphasizes the impact of the linker on the overall structure and potentially the biological activity of these compounds. []

19. N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives* Compound Description: This series of compounds is characterized by a 1,3,4-thiadiazole ring, rather than an oxadiazole ring, connected to a 3-methoxyphenylacetamide moiety through a thioacetamide linker. The thiadiazole ring is substituted at the 5-position with a benzylthio group. These compounds were explored for their anticancer activity. []* Relevance: Although this series utilizes a thiadiazole ring instead of the oxadiazole ring found in N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, the presence of the thioacetamide linker and the overall structural similarity make it relevant for comparison. Investigating the biological activities of this series could provide insights into the impact of replacing the oxadiazole ring with a thiadiazole ring on biological activity. []

20. 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides* Compound Description: This series features a 1,3,4-oxadiazole ring linked to a 2,4-dioxothiazolidine moiety through an acetamide bridge. The thiazolidine ring can be further substituted with various aryl/heteroaryl groups. These compounds were synthesized and assessed for their antitumor activity. []* Relevance: While this series shares the 1,3,4-oxadiazole and acetamide moieties with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, it lacks the sulfur linker, and the presence of the 2,4-dioxothiazolidine ring introduces a significant structural difference. This comparison highlights the potential for exploring diverse heterocyclic ring systems in conjunction with the oxadiazole core to modify biological activity. []

21. N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide* Compound Description: This series of compounds features a 1,3,4-thiadiazole ring, not an oxadiazole ring, substituted at the 4-position with an acetyl group and at the 5-position with various aryl groups. An acetamide group is directly attached to the thiadiazole ring at the 2-position. These compounds were synthesized and evaluated for their antioxidant, antimicrobial, and toxic properties. []* Relevance: Although this series utilizes a thiadiazole ring instead of the oxadiazole ring found in N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, it presents a useful point of comparison due to the presence of the acetamide moiety and the overall structural similarities. Analyzing the structure-activity relationships within this series could offer insights into the impact of the thiadiazole ring on biological activity compared to the oxadiazole ring. []

22. N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-selenadiazoline-2-yl)acetamide* Compound Description: This series is structurally similar to the previous one, but it features a 1,3,4-selenadiazole ring instead of a thiadiazole ring. These compounds were also synthesized and evaluated for their antioxidant, antimicrobial, and toxic properties. []* Relevance: While this series incorporates a selenadiazole ring, which differs from the oxadiazole ring in N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, the presence of the acetamide moiety and the overall structural similarity make it relevant for comparison. This comparison allows for examining the effects of replacing the oxadiazole ring with a selenadiazole ring on biological activity. []

24. 1-(2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)* Compound Description: Similar to AS1-08, this compound contains a 1,3,4-oxadiazole ring substituted at the 2-position with a (2-(4-methoxyphenyl)-5-(pyridin-4-yl) group and at the 5-position with a 3-(pyridin-2-yl)prop-2-en-1-one moiety. The primary difference between AS1-08 and AS1-12 is the presence of a methoxy group instead of a fluorine atom on one of the phenyl rings. [] * Relevance: This compound, like AS1-08, shares the 1,3,4-oxadiazole scaffold with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The structural differences between them underscore the versatility of the oxadiazole moiety and its ability to be incorporated into various molecular frameworks for different applications. []

26. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide* Compound Description: This compound contains a 1,3,4-thiadiazole ring, not an oxadiazole ring, linked to a dichloroacetamide moiety. The thiadiazole ring is further substituted with a complex substituent containing a pyrazoline ring. It was evaluated for its anticancer activity. []* Relevance: While this compound differs significantly from N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide due to the presence of a thiadiazole ring instead of an oxadiazole ring and a complex substituent pattern, it provides a valuable comparison point. Analyzing its biological activity and structural features could offer insights into the structure-activity relationships of heterocyclic compounds containing acetamide moieties. []

27. 2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide* Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted at the 2-position with a (3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino group and at the 5-position with a substituted 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl moiety connected through an acetamide linker. These compounds were synthesized and evaluated for their antimicrobial and antitubercular activities. []* Relevance: Despite sharing the 1,3,4-oxadiazole and acetamide moieties with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, this series exhibits significant structural differences, particularly the absence of the sulfur linker and the presence of complex substituents on the oxadiazole ring. This comparison underscores the possibility of incorporating the oxadiazole core into diverse molecular frameworks to explore a wide range of biological activities. []

28. 2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)* Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole ring linked to an acetamide moiety that is further connected to a pyrazolone ring. [] * Relevance: The presence of the 1,3,4-oxadiazole ring and the acetamide group connects this series to N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. Analyzing the structural modifications within this series and their impact on biological activities could provide valuable insights for developing new derivatives of the target compound. []

29. N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3), 5-[(naphthalen-2-yloxy) methyl]1,3,4-oxadiazole-2-thiol (b3), 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxyacetylpyrazole (a6), and 3phenyl-5-(o-hydroxy phenyl)-1-[2-(2’-naphthyloxy)acetyl] pyrazole (b6)* Compound Description: These four distinct compounds were investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. []* Relevance: These compounds, although structurally diverse, share some common features with N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. Compounds a3 and b3 contain the 1,3,4-oxadiazole ring, while a6 and b6 feature an acetamide group. Comparing their activities and structural features might offer insights into the structure-activity relationships of compounds containing these pharmacophores. []

Properties

Product Name

N-(2-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C19H19N3O3S/c1-3-13-6-4-5-7-16(13)20-17(23)12-26-19-22-21-18(25-19)14-8-10-15(24-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

HVDODLHVCVDETA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.